molecular formula C14H17NO3 B6196509 tert-butyl 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylate CAS No. 803351-51-0

tert-butyl 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylate

Cat. No.: B6196509
CAS No.: 803351-51-0
M. Wt: 247.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylate is a compound belonging to the class of isoindoles, which are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylate typically involves the reaction of isoindole derivatives with tert-butyl formate under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the isoindole, followed by the addition of tert-butyl formate to form the desired product. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Hydrochloric acid (HCl) in water for acidic hydrolysis or sodium hydroxide (NaOH) in water for basic hydrolysis.

Major Products Formed

    Oxidation: Tert-butyl 1-carboxy-2,3-dihydro-1H-isoindole-2-carboxylate.

    Reduction: Tert-butyl 1-hydroxymethyl-2,3-dihydro-1H-isoindole-2-carboxylate.

    Substitution: 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylic acid.

Scientific Research Applications

Tert-butyl 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex isoindole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: Isoindole derivatives have been studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Isoindole derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, such as nucleophilic addition and condensation, which may affect biological processes. Additionally, the isoindole ring system can interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,3-dihydro-1H-isoindole-1-carboxylate: Lacks the formyl group, which may result in different reactivity and biological activity.

    Tert-butyl 1-formyl-2,3-dihydro-1H-indole-2-carboxylate: Contains an indole ring instead of an isoindole ring, which may affect its chemical and biological properties.

    Tert-butyl 1-formyl-1H-isoindole-2-carboxylate: Lacks the dihydro moiety, which may influence its stability and reactivity.

Uniqueness

Tert-butyl 1-formyl-2,3-dihydro-1H-isoindole-2-carboxylate is unique due to the presence of both the formyl and tert-butyl ester groups, which provide distinct reactivity and potential for diverse chemical transformations. The dihydroisoindole ring system also contributes to its unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

803351-51-0

Molecular Formula

C14H17NO3

Molecular Weight

247.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.